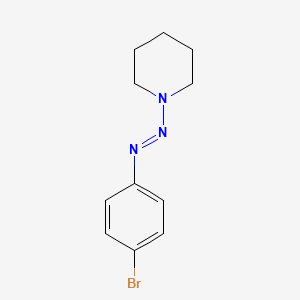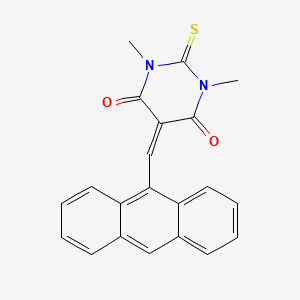![molecular formula C16H12N6O2S B12495046 5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 933239-71-5](/img/structure/B12495046.png)
5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with a unique structure that includes a hydrazinylidene group and a sulfanylidene diazinane ring
Vorbereitungsmethoden
The synthesis of 5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves a multi-step process. One common method includes the following steps:
Nucleophilic Substitution Reaction: The intermediate 4,6-dihydrazineyl-2-phenylpyrimidine is synthesized by a nucleophilic substitution reaction.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 2-hydroxy-3-methoxybenzaldehyde in ethanol. The mixture is stirred at room temperature and then refluxed at 78°C.
Analyse Chemischer Reaktionen
5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 5-(2-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}hydrazin-1-ylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione stands out due to its unique structure and diverse range of applications. Similar compounds include:
4,6-dihydrazineyl-2-phenylpyrimidine: An intermediate in the synthesis of the title compound.
2-hydroxy-3-methoxybenzaldehyde: Another intermediate used in the synthesis process.
This compound’s unique combination of functional groups and structural features makes it a valuable tool in various fields of scientific research.
Eigenschaften
CAS-Nummer |
933239-71-5 |
|---|---|
Molekularformel |
C16H12N6O2S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
6-hydroxy-5-[(4-phenyldiazenylphenyl)diazenyl]-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C16H12N6O2S/c23-14-13(15(24)18-16(25)17-14)22-21-12-8-6-11(7-9-12)20-19-10-4-2-1-3-5-10/h1-9H,(H3,17,18,23,24,25) |
InChI-Schlüssel |
WULLLXCYYQPKIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(NC(=S)NC3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 2-bromobenzoate](/img/structure/B12494971.png)
![7-fluoro-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494976.png)
![N-(3-Fluorophenyl)-2-{N-[(4-fluorophenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B12494982.png)
![3-[(3,4-dimethoxyphenyl)carbonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B12494991.png)
![3-ethyl-N-(4-ethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12495000.png)

![2-[(2,1,3-Benzoxadiazol-5-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12495013.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)

